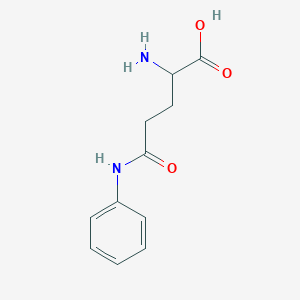

DL-Glutamic acid gamma-anilide

Description

BenchChem offers high-quality DL-Glutamic acid gamma-anilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Glutamic acid gamma-anilide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-anilino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRUJGOLBSEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407339 | |

| Record name | DL-Glutamic acid gamma-anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-38-6 | |

| Record name | DL-Glutamic acid gamma-anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Glutamic Acid Derivative

An In-depth Technical Guide to the Synthesis and Characterization of DL-Glutamic Acid γ-Anilide

DL-Glutamic acid γ-anilide is a fascinating derivative of the non-essential amino acid, glutamic acid. Its structure, featuring an amide bond between the γ-carboxyl group of glutamic acid and an aniline molecule, makes it a subject of interest in medicinal chemistry and biochemistry. As a modified amino acid, it holds potential as a building block in peptide synthesis and as a probe for enzymatic activity, notably for γ-glutamyl transferase.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of DL-Glutamic acid γ-anilide. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic pathway, emphasizing regioselectivity and the mitigation of common side reactions. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high purity and an unambiguous structural confirmation of the target compound.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of DL-Glutamic acid γ-anilide can be approached from two primary angles. The choice of pathway has profound implications for yield, purity, and the formation of undesirable side-products.

The Direct Condensation Approach: A Cautionary Tale

A seemingly straightforward method involves the direct heating of DL-glutamic acid with aniline.[2] While conceptually simple, this pathway is fraught with challenges that render it unsuitable for producing a high-purity final product.

-

Mechanism and Inherent Flaws : At elevated temperatures (e.g., 150°C), aniline can react with either the α- or γ-carboxyl group of glutamic acid. However, a significant competing reaction is the intramolecular cyclization of glutamic acid to form pyroglutamic acid (2-oxopyrrolidine-5-carboxylic acid).[3][4] This cyclized intermediate readily reacts with aniline to form the anilide of pyroglutamic acid, a common and difficult-to-remove impurity.[2] This lack of regioselectivity and the prevalence of the cyclization side reaction make this method unreliable.

The N-Protected Anhydride Pathway: The Gold Standard for Regioselectivity

To overcome the limitations of direct condensation, a multi-step, regioselective approach is strongly recommended. This strategy hinges on two key principles: protecting the α-amino group to prevent unwanted polymerization and activating the carboxyl groups via an anhydride intermediate to facilitate a controlled reaction with aniline. This method, adapted from established protocols for γ-glutamyl amide synthesis, ensures the preferential formation of the desired γ-anilide.[5][6][7]

The Causality Behind the Workflow:

-

N-Protection: The α-amino group of DL-glutamic acid is first protected, typically with a phthaloyl group. This is critical as the free amine is a nucleophile and could otherwise participate in intermolecular reactions, leading to a complex mixture of oligomers.

-

Anhydride Formation: The N-protected glutamic acid is then treated with a dehydrating agent like acetic anhydride to form the intramolecular N-phthaloyl-DL-glutamic anhydride.[8] This cyclic anhydride activates both carboxyl carbons for nucleophilic attack.

-

Regioselective Ring-Opening: The crucial step is the reaction of the anhydride with aniline. The regioselectivity of this nucleophilic attack (α-carbonyl vs. γ-carbonyl) is remarkably solvent-dependent.[9] In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the reaction overwhelmingly favors attack at the γ-carbonyl, leading to the desired γ-anilide. This is attributed to the solvent's ability to solvate any charged intermediates that favor the γ-addition pathway.[9]

-

Deprotection: The final step involves the removal of the phthaloyl protecting group, typically with hydrazine hydrate, to liberate the free α-amino group and yield the target molecule, DL-Glutamic acid γ-anilide.[5][6]

Caption: Recommended workflow for the regioselective synthesis of DL-Glutamic acid γ-anilide.

Validated Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Synthesis of N-Phthaloyl-DL-Glutamic Acid

-

To a 250 mL round-bottom flask, add DL-glutamic acid (14.7 g, 0.1 mol) and phthalic anhydride (14.8 g, 0.1 mol).

-

Add 50 mL of anhydrous pyridine to the flask.

-

Heat the mixture under reflux with stirring for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

Acidify the aqueous solution to pH 1-2 with concentrated HCl. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-Phthaloyl-DL-Glutamic Acid.

Protocol B: Synthesis of N-Phthaloyl-DL-Glutamic Anhydride[8]

-

Place the dried N-Phthaloyl-DL-Glutamic Acid (27.7 g, 0.1 mol) in a 250 mL round-bottom flask.

-

Add acetic anhydride (30 mL, 0.32 mol).

-

Heat the mixture at 120°C with stirring for 1 hour. A clear solution should form.

-

Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

The resulting solid is N-Phthaloyl-DL-Glutamic Anhydride, which can be used in the next step without further purification.

Protocol C: Synthesis of N-Phthaloyl-DL-Glutamic Acid γ-Anilide[5][9]

-

Dissolve the N-Phthaloyl-DL-Glutamic Anhydride (25.9 g, 0.1 mol) in 100 mL of anhydrous DMSO.

-

To this solution, add aniline (9.3 g, 0.1 mol) dropwise with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into 500 mL of ice-cold water.

-

Acidify to pH 2 with 2M HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Protocol D: Deprotection to Yield DL-Glutamic Acid γ-Anilide[5][6]

-

Suspend the dried N-Phthaloyl-DL-Glutamic Acid γ-Anilide (from the previous step) in 200 mL of ethanol in a 500 mL round-bottom flask.

-

Add hydrazine hydrate (10 mL, ~0.2 mol) to the suspension.

-

Heat the mixture to reflux for 4 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Evaporate the ethanol filtrate to dryness under reduced pressure.

-

The crude product is obtained as a solid.

Protocol E: Purification

-

Dissolve the crude solid in a minimum amount of 1M sodium carbonate solution.

-

Filter the solution to remove any insoluble impurities.

-

Slowly add 2M HCl to the filtrate with stirring until the pH is approximately 6.5-7.0.

-

The product will precipitate out of the solution.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the purified DL-Glutamic acid γ-anilide by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol.

-

Dry the product in a vacuum oven at 50°C.

Comprehensive Characterization: A Multi-Technique Approach

Unambiguous identification of the final product requires a combination of physicochemical and spectroscopic methods.

Table 1: Physicochemical Properties of DL-Glutamic Acid γ-Anilide

| Property | Value | Source |

| IUPAC Name | 2-amino-5-anilino-5-oxopentanoic acid | [10] |

| CAS Number | 4337-38-6 | [10][11] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [10][11] |

| Molecular Weight | 222.24 g/mol | [10][11] |

| Appearance | White to off-white solid | --- |

| Melting Point | Varies with purity; reported ranges around 190-200°C | [2] |

Spectroscopic Validation

The following data represent expected values and should be confirmed experimentally for each synthesized batch.

-

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic protons of the anilide group (δ ~7.0-7.6 ppm), a singlet for the amide N-H (δ ~10.0 ppm), a multiplet for the α-proton of the glutamic acid backbone (δ ~3.5-3.7 ppm), and multiplets for the β- and γ-methylene protons (δ ~1.9-2.4 ppm). The protons of the free amine and carboxylic acid may be broad or exchange with the solvent.

-

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz): Key signals are anticipated for the carboxylic acid carbonyl (δ ~175 ppm), the amide carbonyl (δ ~172 ppm), the aromatic carbons (δ ~120-140 ppm), the α-carbon (δ ~55 ppm), and the methylene carbons (δ ~28-32 ppm).[10]

-

FTIR Spectroscopy (KBr Pellet): The infrared spectrum provides a crucial fingerprint of the functional groups.[5][10][12]

-

~3200-3400 cm⁻¹: N-H stretching vibrations (amine and amide).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.

-

~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1650-1670 cm⁻¹: Amide I band (C=O stretch).

-

~1530-1550 cm⁻¹: Amide II band (N-H bend and C-N stretch).

-

-

High-Resolution Mass Spectrometry (HRMS-ESI+): This technique provides the most accurate mass determination. The expected [M+H]⁺ ion for C₁₁H₁₄N₂O₃ is m/z 223.1077.[10]

Mechanistic Insights & Troubleshooting

A successful synthesis relies on understanding and controlling potential side reactions.

Caption: Competing reaction pathways in the synthesis of glutamic acid anilides.

-

Controlling Regioselectivity: As highlighted, the choice of solvent is paramount. Using a non-polar solvent like benzene or dichloromethane in the aminolysis step (Protocol C) would favor the formation of the undesired α-anilide isomer.[9] The use of DMSO is the key control point for achieving high γ-regioselectivity.

-

Avoiding Cyclization: The recommended N-protected pathway at room temperature effectively prevents the formation of the pyroglutamic acid anilide impurity, which is a major issue in the high-temperature direct condensation method.[2][3] If this impurity is suspected, it can be identified by ¹H NMR, as its more constrained cyclic structure will result in a different set of chemical shifts for the backbone protons compared to the linear γ-anilide.

-

Ensuring Complete Deprotection: Incomplete removal of the phthaloyl group (Protocol D) will result in a product that is insoluble in acidic water. The reaction can be monitored by TLC. If the reaction is sluggish, extending the reflux time or adding a slight excess of hydrazine hydrate may be necessary.

Conclusion

The synthesis of DL-Glutamic acid γ-anilide is most reliably and efficiently achieved through a regioselective pathway involving N-protection and the ring-opening of a cyclic anhydride intermediate. This method provides superior control over side reactions, particularly the formation of the α-isomer and the pyroglutamic anilide, which are prevalent in direct condensation approaches. By adhering to the detailed protocols and leveraging the comprehensive suite of characterization techniques outlined in this guide, researchers can confidently synthesize and validate this valuable compound for applications in drug development and biochemical research.

References

-

Huang, X., Day, N., Luo, X., Roupioz, Y., Seid, M., & Keillor, J. W. (1999). Synthesis and characterization of a series of novel glutamic gamma-15N-anilide dipeptides. Journal of Peptide Research, 53(2), 126-33. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4994355, DL-Glutamic acid gamma-anilide. [Link]

-

INIS-IAEA (n.d.). Theoretical study of the polymerization of aniline in the presence of glutamic acid and synthesis of polyaniline in solution of. [Link]

-

Gray, W. H. (1926). CLXV.—The Action of Aniline on d-Glutamic Acid. Journal of the Chemical Society, Transactions, 129, 1264-1273. [Link]

-

Sacalis, C., Hatagan, M., & Gal, E. (2018). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Studia Universitatis Babes-Bolyai Chemia, 63(3). [Link]

-

Valliere-Douglass, J. F., Wallace, A., & Balland, A. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Journal of Pharmaceutical Sciences, 108(10), 3194-3200. [Link]

-

Calvio, C., et al. (2018). Data for the synthesis of oligo-γ-glutamylglutamines as model compounds for γ-glutamyltransferases (GGTs) and for normalization of activities of different GGTs. Data in Brief, 20, 1633-1641. [Link]

-

Sacalis, C., Hatagan, M., & Gal, E. (2018). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Utrecht University Repository. [Link]

-

Huang, X., Luo, X., Roupioz, Y., & Keillor, J. W. (1997). Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. The Journal of Organic Chemistry, 62(25), 8821-8825. [Link]

-

Valliere-Douglass, J. F., Wallace, A., & Balland, A. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. ResearchGate. [Link]

-

Huang, X., Luo, X., Roupioz, Y., & Keillor, J. W. (1997). Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. ResearchGate. [Link]

-

Liu, H., Gaza-Bulseco, G., & Chumsae, C. (2008). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical Sciences, 97(7), 2426-2436. [Link]

-

Galaverna, G., et al. (2018). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molecules, 23(11), 2829. [Link]

-

Wang, Y., et al. (2011). Preparation of D-glutamine from glutamic acid. Applied Biochemistry and Biotechnology, 165(3-4), 933-942. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CLXV.—The action of aniline on d-glutamic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DL-Glutamic acid gamma-anilide | C11H14N2O3 | CID 4994355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. Synthesis and characterization of a series of novel glutamic gamma-15N-anilide dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Contextualizing DL-Glutamic Acid Gamma-Anilide in Modern Research

An In-depth Technical Guide to the Physicochemical Properties of DL-Glutamic Acid Gamma-Anilide

DL-Glutamic acid gamma-anilide is a derivative of the non-essential amino acid glutamic acid, belonging to the broader class of gamma-glutamyl compounds. While glutamic acid is renowned for its central role as an excitatory neurotransmitter and a fundamental building block of proteins, its gamma-anilide derivative presents a unique molecular scaffold of significant interest in biochemical and pharmaceutical research.[1][2] The modification at the gamma-carboxyl group—transforming it into an anilide—fundamentally alters the molecule's polarity, steric profile, and potential for hydrogen bonding.

This alteration makes compounds like DL-glutamic acid gamma-anilide and its stereoisomers valuable tools, particularly as substrates for enzymes like γ-glutamyltransferase (GGT).[3][4] GGT plays a critical role in glutathione metabolism and is a key enzyme in cellular detoxification and transport pathways.[3] Understanding the precise physicochemical properties of GGT substrates is paramount for designing accurate enzymatic assays, developing potential inhibitors for therapeutic applications, and exploring the broader biological activities of gamma-glutamyl peptides.[5][6]

This guide provides a comprehensive analysis of the core physicochemical properties of DL-Glutamic acid gamma-anilide, moving beyond mere data presentation to explain the causality behind experimental methodologies. It is designed to equip researchers with the foundational knowledge required for its effective application in the laboratory.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the bedrock of reproducible science. DL-Glutamic acid gamma-anilide is a racemic mixture, containing both the D- and L-enantiomers. Its core identity is established by the following identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 4337-38-6 | [7][8][9] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4][7][8] |

| Molecular Weight | 222.24 g/mol | [4][7][8] |

| IUPAC Name | 2-amino-5-anilino-5-oxopentanoic acid | [8] |

| Common Synonyms | N⁵-phenyl-DL-glutamine; H-DL-Gln(Ph)-OH | [9][10] |

The structure consists of a glutamic acid backbone where the side-chain (gamma) carboxylic acid is converted to an amide via reaction with aniline. This introduces a phenyl group, significantly increasing the molecule's hydrophobicity compared to the parent amino acid.

Caption: Chemical structure of 2-amino-5-anilino-5-oxopentanoic acid.

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the known and predicted physicochemical properties of DL-Glutamic acid gamma-anilide. It is crucial to distinguish between experimentally verified data and computationally predicted values, as the latter provide useful estimates but require laboratory confirmation.

| Property | Value | Notes | Source(s) |

| Physical Form | White Powder / Crystalline Solid | Based on related amino acid derivatives. | [11][12] |

| Melting Point | 208 - 209 °C | Experimental value. | [9] |

| Boiling Point | 504.5 ± 45.0 °C | Computationally predicted. | [9] |

| Density | 1.301 ± 0.06 g/cm³ | Computationally predicted. | [9] |

| Storage Temp. | -20 °C | Recommended for long-term stability. | [7][9] |

| pKa (α-carboxyl) | ~2.1 | Estimated based on glutamic acid. | [1][13] |

| pKa (α-amino) | ~9.5 | Estimated based on glutamic acid. | [1][13] |

| Solubility | Sparingly soluble in water | No quantitative data available. Inferred from structure. |

In-Depth Analysis and Experimental Protocols

As a senior scientist, simply knowing a value is insufficient. Understanding how it is measured and what it signifies for experimental design is critical.

Melting Point: A Purity and Identity Checkpoint

The sharp, defined melting point of 208-209 °C suggests a high degree of purity for the crystalline solid.[9] A broad melting range would indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Experimental Protocol: Capillary Melting Point Determination

This standard technique provides a reliable measure of a substance's melting range.

-

Rationale: This method is chosen for its small sample requirement, precision, and the ability to visually observe the phase transition.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.

-

Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm diameter) into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into a 2-3 mm column at the bottom.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 190 °C).

-

Once this temperature is reached, reduce the ramp rate to 1-2 °C/min. This slow rate is crucial for accurately observing the melting range.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (< 2 °C).

Acidity and pKa: The Key to pH-Dependent Behavior

The pKa values dictate the charge state of the molecule at a given pH, which in turn governs its solubility, receptor binding, and membrane permeability. DL-Glutamic acid gamma-anilide has two primary ionizable groups: the α-carboxyl group and the α-amino group.

-

α-Carboxyl Group (pKa ~2.1): At pH values above 2.1, this group is predominantly deprotonated (COO⁻), conferring a negative charge.

-

α-Amino Group (pKa ~9.5): At pH values below 9.5, this group is predominantly protonated (NH₃⁺), conferring a positive charge.

-

Gamma-Amide Group: The formation of the anilide bond at the gamma-carboxyl position removes its ionizable proton. This is a key distinction from glutamic acid, which has a third pKa around 4.1 for this group.[1][13]

The molecule will exist as a zwitterion (net charge of zero) in the approximate pH range of 2.1 to 9.5.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol allows for the empirical determination of the pKa values by monitoring pH changes upon the addition of a titrant.

Caption: Workflow for pKa determination via potentiometric titration.

-

Solution Preparation: Accurately weigh a sample of DL-glutamic acid gamma-anilide and dissolve it in a known volume of CO₂-free (degassed) deionized water. The concentration should be sufficient for accurate pH measurement (e.g., 5-10 mM).

-

Initial Acidification: Using a calibrated pH meter, adjust the solution pH to below the lowest expected pKa (e.g., pH 1.5-2.0) using a standardized strong acid (e.g., 0.1 M HCl). This ensures all functional groups are fully protonated.

-

Titration: Begin adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using a burette. After each addition, stir the solution and record the stable pH reading. Smaller increments should be used near the expected pKa values where the pH changes most slowly.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two buffer regions. The center (midpoint) of each buffer region corresponds to a pKa value.

-

Mathematically, the pKa is the pH at the half-equivalence point. The equivalence points (steepest parts of the curve) can be found using the first derivative of the plot (ΔpH/ΔV).

-

Solubility: Implications for Bioavailability and Formulation

The solubility of a compound is a critical parameter in drug development, impacting everything from dissolution rate to bioavailability. The structure of DL-glutamic acid gamma-anilide—with its polar amino acid core and nonpolar phenyl group—suggests amphiphilic character.

-

Aqueous Solubility: Expected to be sparingly soluble in neutral water due to the hydrophobic phenyl group. Solubility will be significantly pH-dependent. At low pH (<2) and high pH (>10), the molecule will be fully charged (cationic and anionic, respectively), increasing its interaction with water and thus its solubility.

-

Organic Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO, which can solvate both the polar and nonpolar regions of the molecule.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

-

System Preparation: Prepare a series of buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Saturation: Add an excess amount of DL-glutamic acid gamma-anilide to a known volume of each buffer in a sealed vial. "Excess" means that solid material remains visible after equilibration.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand so that the excess solid can sediment. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm syringe filter is recommended.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound. A common method is UV-Vis spectrophotometry, provided the compound has a chromophore (the anilide group provides this) and a standard calibration curve has been prepared.

-

Reporting: Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.

Conclusion

The physicochemical properties of DL-Glutamic acid gamma-anilide define its behavior in both chemical and biological systems. Its melting point serves as a reliable indicator of purity, while its pKa values are essential for predicting its charge state and designing pH-appropriate buffer systems for assays. The compound's amphiphilic nature, a direct result of its anilide modification, dictates its solubility profile and has profound implications for its use in enzymatic studies and as a scaffold in drug discovery. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and confidently utilize this compound in their work.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4994355, DL-Glutamic acid gamma-anilide. Retrieved from [Link]

-

Huang, X., Day, N., Luo, X., Roupioz, Y., Seid, M., & Keillor, J. W. (1999). Synthesis and characterization of a series of novel glutamic gamma-15N-anilide dipeptides. Journal of Peptide Research, 53(2), 126-133. Retrieved from [Link]

-

Zhang, H., Wang, Z., & Yin, J. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17420. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). L-Glutamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611, DL-Glutamic acid. Retrieved from [Link]

-

Orlowski, M., & Meister, A. (1963). GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES. Biochimica et Biophysica Acta, 73, 679-681. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

-

Xi'an Lyphar Biotech. (2023). Chemical Structure and Physical Properties of L-Glutamic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). DL-Glutamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sacalis, C., Hatagan, M., & Gal, E. (2014). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Studia Universitatis Babes-Bolyai Chemia, 59(1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). DL-Glutamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Dl-glutamic acid gamma-anilide. Retrieved from [Link]

-

Wang, Y., et al. (2011). Preparation of D-glutamine from glutamic acid. 2011 International Conference on Agricultural and Biosystems Engineering. Retrieved from [Link]

-

Suzuki, H., et al. (2022). γ-Glutamyl compounds and their enzymatic production using bacterial γ-glutamyltranspeptidase. Applied Microbiology and Biotechnology, 106(1), 1-13. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33032, L-Glutamic acid. Retrieved from [Link]

-

Zhao, L., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ--tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. Molecules, 28(13), 4966. Retrieved from [Link]

-

Yang, Y., et al. (2018). γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level. Redox Biology, 17, 157-166. Retrieved from [Link]

-

Tokyo Chemical Industry UK Ltd. (n.d.). N-Butylethylenediamine. Retrieved from [Link]

Sources

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. DL-Glutamic acid gamma-anilide | C11H14N2O3 | CID 4994355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DL-GLUTAMIC ACID GAMMA-ANILIDE | 4337-38-6 [amp.chemicalbook.com]

- 10. pschemicals.com [pschemicals.com]

- 11. DL-Glutamic acid, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality [biolyphar.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity of DL-Glutamic Acid Gamma-Anilide

Foreword: Navigating the Knowns and Unknowns of a Promising Racemic Compound

In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities is paramount. This guide delves into the biological activity of DL-Glutamic acid gamma-anilide, a compound at the intersection of cancer metabolism and neurobiology. It is critical to establish from the outset that while extensive research exists for derivatives of L-glutamic acid, specific, direct studies on the DL-racemic mixture of glutamic acid gamma-anilide are limited in the current scientific literature.

Therefore, this technical guide is structured as a comprehensive, field-proven framework for investigating the biological potential of this compound. As Senior Application Scientists, we often encounter promising molecules with sparse direct data. Our role is to leverage our expertise to build a logical, evidence-based case for their investigation. This guide synthesizes data from closely related analogs, particularly the L-enantiomer and other gamma-glutamyl derivatives, to propose likely mechanisms of action and to provide robust, detailed protocols for their validation. We will proceed with the scientific integrity and logical rigor required to move a compound from a chemical curiosity to a viable candidate for further research.

Introduction: The Rationale for Investigating DL-Glutamic Acid Gamma-Anilide

Glutamic acid is a non-essential amino acid that plays a dual role in the body: it is a fundamental building block for proteins and a key excitatory neurotransmitter in the central nervous system.[1] Its metabolism is intricately linked to that of glutamine, an amino acid critical for the biosynthesis of nucleotides and other amino acids, and one that cancer cells often become "addicted" to for their rapid proliferation.[2][3][4] This dependency of neoplastic cells on glutamine metabolism has made the enzymes in this pathway attractive targets for anticancer therapies.[2]

DL-Glutamic acid gamma-anilide is a synthetic derivative of glutamic acid. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. In drug development, racemic mixtures are often the starting point for investigation due to simpler and more cost-effective synthesis.[5][6] While biological systems are often stereospecific, the investigation of a racemate is a valid initial step. One enantiomer may be more active (the eutomer), the other may be inactive (the distomer), or both may contribute to the overall biological effect.[7]

The core of our investigation is built upon the significant findings for a closely related compound, L-Glutamic acid γ-(4-hydroxyanilide) , which has been isolated from the mushroom Agaricus bisporous and has demonstrated inhibitory action against B16 mouse melanoma cells in culture.[3][8] This provides a strong rationale for exploring the anticancer potential of other glutamic acid anilides, including the subject of this guide.

Furthermore, given the foundational role of glutamic acid in neurotransmission, any of its analogs warrant investigation for potential neuroactivity.[1] This guide will therefore explore both the potential anticancer and neuromodulatory activities of DL-Glutamic acid gamma-anilide.

Proposed Biological Activity and Mechanisms of Action

Based on the activities of related compounds, we can hypothesize two primary avenues for the biological activity of DL-Glutamic acid gamma-anilide: anticancer effects through the modulation of glutamine metabolism and neuroactivity via interaction with the glutamatergic system.

Anticancer Potential: Targeting Glutamine Metabolism

The proliferation of many cancer cells is highly dependent on the availability of glutamine, which is converted to glutamate by the enzyme glutaminase. Glutamate is then further metabolized to fuel the TCA cycle and provide precursors for biosynthesis.[2] One of the key enzymes in this metabolic network is γ-Glutamyl Transferase (GGT) .

GGT is a cell-surface enzyme that plays a crucial role in glutathione metabolism.[9][10] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid or a peptide.[9][11] This process is vital for maintaining the cellular supply of cysteine, a rate-limiting precursor for glutathione synthesis. Glutathione itself is a critical antioxidant, and its metabolism is often upregulated in cancer cells to combat oxidative stress and detoxify chemotherapeutic agents.[11]

Given that DL-Glutamic acid gamma-anilide is a γ-glutamyl derivative, we propose that it may act as an inhibitor of GGT. Inhibition of GGT would disrupt glutathione metabolism, leading to increased oxidative stress and rendering cancer cells more susceptible to apoptosis.

DL-Glutamic acid gamma-anilide could act as a competitive or uncompetitive inhibitor of GGT. As a structural analog of γ-glutamyl compounds, it may bind to the active site of GGT, preventing the binding of natural substrates like glutathione. The anilide group may confer specific interactions within the active site, potentially leading to potent inhibition.

Neurobiological Potential: Modulation of the Glutamatergic System

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors.[1] The precise regulation of glutamate levels in the synaptic cleft is crucial for normal neuronal function, and dysregulation is implicated in various neurological disorders.[12]

DL-Glutamic acid gamma-anilide, as a glutamate analog, has the potential to interact with components of the glutamatergic system. This could include:

-

Receptor Binding: It may act as an agonist or antagonist at glutamate receptors. The anilide moiety could confer selectivity for specific receptor subtypes.

-

Transporter Interaction: It could interact with excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synapse. Inhibition of these transporters would lead to an increase in synaptic glutamate levels, potentially leading to excitotoxicity.[12]

The specific effects would depend on which enantiomer is active and the nature of its interaction with these targets.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of DL-Glutamic acid gamma-anilide, a series of in vitro experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of its potential anticancer and neuromodulatory effects.

Synthesis of DL-Glutamic Acid Gamma-Anilide

Principle: The synthesis involves the protection of the α-amino group of DL-glutamic acid, activation of the γ-carboxyl group, and subsequent amidation with aniline, followed by deprotection.

Step-by-Step Methodology:

-

Protection of the α-amino group:

-

Dissolve DL-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc anhydride) or N-(ethoxycarbonyl)phthalimide, along with a base (e.g., sodium bicarbonate or triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the N-protected DL-glutamic acid.

-

-

Activation of the γ-carboxyl group and Amidation:

-

The N-protected DL-glutamic acid can be converted to its anhydride by reacting with acetic anhydride.

-

Alternatively, use a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to selectively activate the γ-carboxyl group.

-

Dissolve the N-protected and γ-activated glutamic acid in an anhydrous solvent (e.g., dichloromethane or DMF).

-

Add aniline to the reaction mixture and stir at room temperature. The reaction progress can be monitored by TLC.

-

-

Purification of the protected intermediate:

-

After the reaction is complete, filter off any precipitates (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer with dilute acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-protected DL-Glutamic acid gamma-anilide by column chromatography.

-

-

Deprotection of the α-amino group:

-

If a Boc protecting group was used, dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane.

-

If a phthaloyl group was used, treat the intermediate with hydrazine hydrate in methanol.

-

Stir until deprotection is complete (monitored by TLC).

-

Remove the solvent and deprotection reagents under reduced pressure.

-

Purify the final product, DL-Glutamic acid gamma-anilide, by recrystallization or chromatography.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

-

In Vitro Anticancer Activity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., B16 melanoma, as a reference to the activity of the hydroxyanilide derivative, or other lines such as MCF-7 for breast cancer or A549 for lung cancer) in appropriate media and conditions (37°C, 5% CO₂).

-

-

Cell Seeding:

-

Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of DL-Glutamic acid gamma-anilide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of final concentrations to be tested.

-

Add the compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug like doxorubicin).

-

-

Incubation:

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Principle: This assay measures the activity of GGT by monitoring the cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroaniline. GGT transfers the γ-glutamyl group to an acceptor (glycylglycine), releasing p-nitroaniline, which can be quantified spectrophotometrically. The inhibitory potential of DL-Glutamic acid gamma-anilide is assessed by measuring the reduction in GGT activity in its presence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl buffer with glycylglycine as the γ-glutamyl acceptor).

-

Prepare a stock solution of the substrate, L-γ-glutamyl-p-nitroaniline.

-

Prepare a stock solution of purified GGT enzyme or use a cell lysate known to have high GGT activity.

-

Prepare serial dilutions of DL-Glutamic acid gamma-anilide.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, GGT enzyme solution, and the inhibitor (DL-Glutamic acid gamma-anilide) at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 405-418 nm at regular intervals using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

In Vitro Neuroactivity Assessment

Principle: This assay measures the ability of DL-Glutamic acid gamma-anilide to displace a radiolabeled ligand that specifically binds to a particular glutamate receptor subtype (e.g., NMDA, AMPA).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line expressing the glutamate receptor of interest or from brain tissue (e.g., rat cortex or hippocampus).

-

-

Binding Reaction:

-

In a reaction tube, combine the cell membranes, a known concentration of the radiolabeled ligand (e.g., [³H]CGP 39653 for the NMDA receptor), and varying concentrations of DL-Glutamic acid gamma-anilide.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of the test compound.

-

Calculate the Ki value (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for DL-Glutamic Acid Gamma-Anilide

| Cell Line | Compound | IC₅₀ (µM) |

| B16 Melanoma | DL-Glutamic acid gamma-anilide | To be determined |

| MCF-7 (Breast) | DL-Glutamic acid gamma-anilide | To be determined |

| A549 (Lung) | DL-Glutamic acid gamma-anilide | To be determined |

| Doxorubicin (Control) | Known value |

Table 2: Hypothetical GGT Inhibition Data

| Compound | Target | IC₅₀ (µM) |

| DL-Glutamic acid gamma-anilide | γ-Glutamyl Transferase | To be determined |

| Acivicin (Control) | γ-Glutamyl Transferase | Known value |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation into the biological activity of DL-Glutamic acid gamma-anilide. Based on the known activities of its structural analogs, there is a strong scientific rationale for exploring its potential as both an anticancer agent, likely acting through the inhibition of γ-Glutamyl Transferase, and as a modulator of the glutamatergic system.

The provided protocols for synthesis and in vitro evaluation are designed to be robust and to yield the foundational data necessary to determine the viability of this compound for further development. Should DL-Glutamic acid gamma-anilide demonstrate significant activity in these initial assays, the following steps would be warranted:

-

Chiral Separation and Evaluation: Separating the D- and L-enantiomers and testing them individually to determine if the activity is stereospecific.[15][16][17]

-

Mechanism of Action Studies: Further biochemical and cellular assays to elucidate the precise molecular targets and signaling pathways involved.

-

In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer or neurological disorders.[18]

-

Computational Modeling: Molecular docking studies to predict the binding mode of the active enantiomer(s) to their target proteins, which can guide the design of more potent and selective analogs.[19][20][21][22]

The exploration of glutamic acid derivatives remains a promising frontier in drug discovery. A systematic and rigorous investigation of compounds like DL-Glutamic acid gamma-anilide is essential for unlocking their potential therapeutic benefits.

References

- Castonguay, R., Lherbet, C., & Keillor, J. W. (2003). Gamma-glutamyl transpeptidase: a structural, mechanistic and physiological perspective. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1647(1-2), 244-255.

- King, J. B., West, M. B., Cook, P. F., & Hanigan, M. H. (2009). Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase. Journal of medicinal chemistry, 52(19), 5956-5964.

- McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development.

- Receveur, J. M., Guiramand, J., Récasens, M., Roumestant, M. L., Viallefont, P., & Martinez, J. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & medicinal chemistry letters, 8(2), 127-132.

- Sato, K., Tsuchiya, T., & Ueno, H. (2021). Chiral purification of glutamic acid enantiomers using a size-selective barrier membrane and dual-vessel crystallization. Journal of Chemical Technology & Biotechnology, 96(10), 2896-2903.

- van der Werf, M. J., Overkamp, K. M., & de Laat, W. T. A. M. (1998). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation.

- Hansen, K. B., Yuan, H., & Traynelis, S. F. (2009). Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. British journal of pharmacology, 157(8), 1417-1429.

- Basu, A., & Mohan, S. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. Anticancer Agents Med Chem, 13(10), 1514-1530.

- Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.

- Huang, X., Day, N., Luo, X., Roupioz, Y., Seid, M., & Keillor, J. W. (1999). Synthesis and characterization of a series of novel glutamic gamma-15N-anilide dipeptides. Journal of peptide research, 53(2), 126-133.

- Thibodeaux, S. J., Billiot, E., Torres, E., Valle, B. C., & Warner, I. M. (2003). Enantiomeric separations using polymeric L-glutamate surfactant derivatives: effect of increasing steric factors. Electrophoresis, 24(6), 1077-1082.

- Creative Enzymes. (n.d.). Native Human Gamma-Glutamyl Transferase(EC 2.3.2.2).

- ResearchGate. (n.d.). Some glutamic acid derivatives exhibiting biological activity on glutamatergic synapses.

- Wickham, S., Regan, N., West, M. B., & Hanigan, M. H. (2013). Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. The Biochemical journal, 450(3), 547-555.

- BioDuro. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. BioDuro.

- ResearchGate. (2023). (PDF) Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods.

- Molecules. (2023).

- Naito, S., & Ueda, T. (1995). Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. Neurochemical research, 20(5), 571-577.

- PubMed. (2023).

- O'Neill, M. J., Hicks, C. A., & Ward, M. A. (1995). Pharmacological modification of glutamate neurotoxicity in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 351(3), 254-261.

- Boanca, M. M., Sand, A., & Barycki, J. J. (2007). Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective. Protein and peptide letters, 14(7), 632-643.

- Quora. (2022). Why some drugs are available as a racemic mixtures?. Quora.

- Mehta, A., Prabhakar, M., Kumar, P., Deshmukh, R., & Sharma, P. L. (2013). Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence?. Pharmacology Biochemistry and Behavior, 103(3), 497-505.

- ResearchGate. (n.d.). In vitro and in vivo genotoxicity studies on monosodium L-glutamate monohydrate.

- ResearchGate. (2024). (PDF) DOCKING STUDY OF SOME GLUTAMIC ACID DERIVATIVES AS POTENT ANTINEOPLASTIC AGENTS.

- ChemTalk. (n.d.).

- Wikipedia. (n.d.). Racemic mixture. Wikipedia.

- ResearchGate. (n.d.). Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution.

- Semantic Scholar. (n.d.).

- PubMed Central. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods.

- SciSpace. (n.d.).

- Utrecht University - UU Research Portal. (2025). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Utrecht University.

- Merck Millipore. (n.d.).

- National Institutes of Health. (n.d.). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design.

- Chemistry Stack Exchange. (2012).

- American College of Neuropsychopharmacology. (n.d.). THE DIVERSE ROLES OF L-GLUTAMIC ACID IN BRAIN SIGNAL TRANSDUCTION. ACNP.

- Wikipedia. (n.d.). Glutamic acid. Wikipedia.

- ResearchGate. (2025). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES.

- PubMed Central. (n.d.). Glutamic acid as anticancer agent: An overview.

- Google Patents. (n.d.). Gamma-L-glutamyl-4-nitroanilide derivatives and process for determining gamma-GTP activity using the same. Google.

- ResearchGate. (n.d.). Glutamic acid as anticancer agent: An overview.

- Der Pharma Chemica. (2011). Glutamic acid analogues used as potent anticancer: A review. Der Pharma Chemica.

- ASM Journals. (n.d.). Functional Characterization of Key Enzymes involved in l-Glutamate Synthesis and Degradation in the Thermotolerant and Methylotrophic Bacterium Bacillus methanolicus. American Society for Microbiology.

Sources

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Racemic mixture - Wikipedia [en.wikipedia.org]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Native Human Gamma-Glutamyl Transferase(EC 2.3.2.2) - Creative Enzymes [creative-enzymes.com]

- 11. Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective [journal.hep.com.cn]

- 12. Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. researchgate.net [researchgate.net]

- 15. How to Separate Enantiomers | ChemTalk [chemistrytalk.org]

- 16. scispace.com [scispace.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Pharmacological modification of glutamate neurotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro and In Vivo Analysis of DL-Glutamic Acid Gamma-Anilide

This guide provides a comprehensive technical overview of the experimental analysis of DL-Glutamic acid gamma-anilide. Recognizing the nascent stage of research on this specific molecule, this document synthesizes established methodologies for related compounds to present a robust framework for its in vitro and in vivo characterization. We will delve into the foundational principles, detailed experimental protocols, and the scientific rationale underpinning the proposed studies, empowering researchers to explore the therapeutic and biological potential of this glutamic acid derivative.

Introduction to DL-Glutamic Acid Gamma-Anilide

DL-Glutamic acid gamma-anilide is a derivative of glutamic acid, a fundamental amino acid in cellular metabolism and neurotransmission[1][2]. While glutamic acid itself is a key excitatory neurotransmitter, its derivatives are being explored for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[3][4][5]. The anilide modification at the gamma-carboxyl group of glutamic acid introduces a phenylamine moiety, which can significantly alter its physicochemical properties, bioavailability, and interaction with biological targets.

Physicochemical Properties

A thorough understanding of the molecule's properties is paramount for designing meaningful biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [6][7] |

| Molecular Weight | 222.24 g/mol | [6] |

| CAS Number | 4337-38-6 | [6][7] |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to have limited aqueous solubility | |

| Storage Temperature | -20°C | [7] |

In Vitro Studies: Characterizing Biological Activity

In vitro assays are the cornerstone of initial biological characterization, providing insights into molecular interactions and cellular effects in a controlled environment.

Established Application: Substrate for Gamma-Glutamyltransferase (GGT) Activity

The L-enantiomer of glutamic acid gamma-anilide is a known substrate for the enzyme gamma-glutamyltransferase (GGT), an enzyme involved in glutathione metabolism and implicated in various pathological conditions[8]. The enzymatic cleavage of the gamma-glutamyl bond releases p-nitroaniline, a chromogenic product, allowing for spectrophotometric quantification of GGT activity.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Stock Solution: 100 mM L-Glutamic acid gamma-p-nitroanilide in DMSO. (Note: While the topic is DL-Glutamic acid gamma-anilide, for this specific assay, the L-isomer with a p-nitro group is commercially available and standardly used).

-

Acceptor Molecule: 20 mM Glycylglycine in Assay Buffer.

-

Enzyme Solution: Purified GGT or cell/tissue lysate containing GGT.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of Assay Buffer to each well.

-

Add 20 µL of the GGT enzyme solution or lysate.

-

Add 20 µL of the Glycylglycine solution.

-

To initiate the reaction, add 10 µL of the L-Glutamic acid gamma-p-nitroanilide stock solution.

-

Immediately place the microplate in a plate reader pre-set to 405 nm and 37°C.

-

Record the absorbance every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of p-nitroaniline (ε = 9.5 mM⁻¹cm⁻¹) to determine the enzyme activity.

-

Caption: Workflow for the in vitro gamma-glutamyltransferase (GGT) activity assay.

Proposed In Vitro Studies Based on Related Glutamic Acid Derivatives

Given the documented anti-inflammatory and anti-cancer activities of other glutamic acid derivatives, it is logical to investigate DL-Glutamic acid gamma-anilide for similar properties[3][4].

Rationale: Glutamic acid derivatives have been shown to possess anti-inflammatory properties[3]. The anilide moiety may enhance this effect.

Experimental Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in a 24-well plate. Pre-treat with varying concentrations of DL-Glutamic acid gamma-anilide (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Expression: Quantify the mRNA levels of TNF-α, IL-6, and IL-1β using RT-qPCR.

-

Protein Expression: Analyze the protein levels of key inflammatory mediators like iNOS and COX-2 via Western blotting.

-

Rationale: Several glutamic acid amides have demonstrated cytotoxicity against various cancer cell lines[4][5].

Experimental Models: A panel of human cancer cell lines, for example:

-

PC-3 (prostate cancer)

-

MCF-7 (breast cancer)

-

A549 (lung cancer)

Protocol:

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of DL-Glutamic acid gamma-anilide for 48-72 hours.

-

Add MTT reagent and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the IC₅₀ concentration of the compound.

-

Stain the cells with Annexin V-FITC and Propidium Iodide.

-

Analyze the stained cells using flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

-

In Vivo Studies: Evaluating Systemic Effects and Therapeutic Potential

In vivo studies are critical for understanding the pharmacokinetics, efficacy, and safety of a compound in a whole-organism context.

Proposed Preclinical In Vivo Evaluation

Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of DL-Glutamic acid gamma-anilide.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Protocol:

-

Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of DL-Glutamic acid gamma-anilide in plasma using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Rationale: To assess the anti-inflammatory effects in vivo.

Animal Model: Carrageenan-induced paw edema in mice.

Protocol:

-

Acclimatization: Acclimatize male BALB/c mice for one week.

-

Treatment: Administer DL-Glutamic acid gamma-anilide orally at different doses (e.g., 10, 30, 100 mg/kg) one hour before inducing inflammation.

-

Inflammation Induction: Inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control.

Sources

- 1. DL-Glutamic acid | C5H9NO4 | CID 611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for gamma-Glutamylglutamic acid (HMDB0011737) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DL-Glutamic acid gamma-anilide | C11H14N2O3 | CID 4994355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for Utilizing DL-Glutamic Acid Gamma-Anilide in Enzyme Assays

Abstract

This comprehensive guide provides a detailed protocol and technical insights for the use of DL-Glutamic acid gamma-anilide as a substrate in enzyme assays. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the underlying enzymatic principles, offers a step-by-step methodology for assay execution, and provides guidance on data interpretation and validation. The protocol is particularly relevant for the characterization of enzymes capable of hydrolyzing gamma-glutamyl bonds, such as gamma-glutamyltransferase (GGT).

Introduction: The Role of Anilide Substrates in Enzymology

Enzyme assays are fundamental to biochemical research and drug discovery, enabling the quantification of enzyme activity and the characterization of inhibitors. Chromogenic substrates, which release a colored product upon enzymatic cleavage, are invaluable tools for these assays due to their simplicity and amenability to high-throughput screening.[1][2][3] DL-Glutamic acid gamma-anilide belongs to this class of reagents. It is a synthetic compound designed to mimic natural substrates for specific enzymes.[2]

Enzymes such as gamma-glutamyltransferase (GGT) catalyze the transfer of a gamma-glutamyl group from a donor molecule to an acceptor.[4][5] In the context of this assay, DL-Glutamic acid gamma-anilide serves as the gamma-glutamyl donor. Enzymatic cleavage of the gamma-anilide bond releases aniline, which can then be detected, often following a secondary chemical reaction to produce a colored product. While many established protocols utilize the L-isomer or nitroanilide derivatives for direct colorimetric detection, the principles outlined herein are adaptable for DL-Glutamic acid gamma-anilide, with considerations for the racemic mixture.

Principle of the Assay

The enzymatic assay using DL-Glutamic acid gamma-anilide is based on a two-step process. First, the enzyme of interest catalyzes the hydrolysis of the amide bond in the substrate.

Step 1: Enzymatic Reaction

The enzyme, typically a hydrolase or transferase, acts on DL-Glutamic acid gamma-anilide.[6][7] In the presence of an acceptor molecule (or water for hydrolysis), the gamma-glutamyl moiety is cleaved, releasing aniline.

Caption: Enzymatic cleavage of DL-Glutamic acid gamma-anilide.

Step 2: Detection of Aniline

The released aniline is a primary aromatic amine. To quantify its production, a classic diazotization-coupling reaction can be employed. This involves converting the aniline into a diazonium salt, which is then reacted with a coupling agent to form a stable, colored azo dye. The intensity of the color is directly proportional to the amount of aniline produced and, therefore, to the enzyme's activity.

Materials and Reagents

Reagent Properties

| Reagent | Molecular Formula | Molecular Weight | CAS Number | Storage |

| DL-Glutamic acid gamma-anilide | C₁₁H₁₄N₂O₃ | 222.24 g/mol | 4337-38-6 | -20°C |

| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 g/mol | 7632-00-0 | Room Temperature |

| Ammonium Sulfamate (NH₄SO₃NH₂) | H₆N₂O₃S | 114.12 g/mol | 7773-06-0 | Room Temperature |

| N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) | C₁₂H₁₄N₂·2HCl | 259.18 g/mol | 1465-25-4 | 2-8°C, protect from light |

| Trichloroacetic Acid (TCA) | C₂HCl₃O₂ | 163.38 g/mol | 76-03-9 | Room Temperature |

| Aniline (for standard curve) | C₆H₅NH₂ | 93.13 g/mol | 62-53-3 | Room Temperature, in a well-ventilated area |

Note: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Reagent Preparation

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.2. Prepare and store at 4°C.

-

Substrate Solution: Prepare a stock solution of DL-Glutamic acid gamma-anilide in a suitable solvent (e.g., a small amount of DMSO, then diluted in Assay Buffer) to a final concentration of 10 mM. The optimal concentration may need to be determined empirically.

-

Acceptor Substrate (if applicable): For GGT assays, a 0.1 M solution of glycylglycine in Assay Buffer is recommended.[4][8]

-

Enzyme Solution: Dilute the enzyme to a working concentration in ice-cold Assay Buffer immediately before use. The optimal concentration will depend on the specific activity of the enzyme preparation.

-

Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA).

-

Color Reagent A: 0.1% (w/v) Sodium Nitrite in water. Prepare fresh daily.

-

Color Reagent B: 0.5% (w/v) Ammonium Sulfamate in water. Prepare fresh daily.

-

Color Reagent C: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water. Prepare fresh and protect from light.

-

Aniline Standard: Prepare a 1 mM stock solution of aniline in water. Create a series of dilutions (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer for the standard curve.

Assay Procedure

Caption: Workflow for the enzyme assay and colorimetric detection.

-

Reaction Setup:

-

In a 96-well plate, add 50 µL of the Substrate Solution and 50 µL of the Acceptor Substrate solution (if using) to each well.

-

Include wells for a no-enzyme control (add 50 µL of Assay Buffer instead of enzyme).

-

For the aniline standard curve, add 100 µL of each aniline dilution to separate wells.

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the diluted enzyme solution to the sample wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be within the linear range of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 10% TCA to all wells.

-

Centrifuge the plate at 3,000 x g for 10 minutes to pellet the precipitated protein.

-

-

Color Development:

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 25 µL of Color Reagent A (Sodium Nitrite) to each well and incubate for 5 minutes at room temperature.

-

Add 25 µL of Color Reagent B (Ammonium Sulfamate) to quench the excess nitrite.

-

Add 25 µL of Color Reagent C (NED) and incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Data Analysis and Interpretation

-

Standard Curve: Plot the absorbance values for the aniline standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.

-

Calculate Aniline Concentration: Use the standard curve equation to determine the concentration of aniline produced in each sample well from their background-subtracted absorbance values.

-

Enzyme Activity: Calculate the enzyme activity using the following formula:

Activity (U/mL) = (Concentration of Aniline (µM) * Total Assay Volume (mL)) / (Incubation Time (min) * Enzyme Volume (mL))

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified assay conditions.[9]

Assay Validation and Troubleshooting

-

Linearity: Ensure the enzyme concentration and incubation time fall within the linear range of the assay. This can be tested by running the assay with varying enzyme concentrations and measuring the reaction rate at different time points.[10][11]

-

Substrate Inhibition: At high concentrations, some substrates can inhibit enzyme activity.[12] It is advisable to perform a substrate titration to determine the optimal concentration of DL-Glutamic acid gamma-anilide.

-

Controls: Always include a no-enzyme control to account for any non-enzymatic hydrolysis of the substrate. A positive control with a known active enzyme can also be beneficial.[9]

-

Interference: Compounds in the sample matrix may interfere with the assay. Sample dilutions or buffer exchanges may be necessary.

Conclusion

DL-Glutamic acid gamma-anilide is a versatile substrate for the characterization of various enzymes, particularly hydrolases and transferases. The protocol described herein provides a robust framework for conducting these assays. By understanding the principles of the enzymatic reaction and the subsequent colorimetric detection, researchers can effectively measure enzyme activity and explore the effects of potential inhibitors, contributing to advancements in enzymology and drug development.

References

-

Shaw, L. M., London, J. W., Fetterolf, D., & Garfinkel, D. (1977). Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates. Clinical Chemistry, 23(1), 79-85. [Link]

-

Stromme, J. H., & Theodorsen, L. (1976). Gamma-glutamyltransferase: substrate inhibition, kinetic mechanism, and assay conditions. Clinical Chemistry, 22(4), 417-421. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4994355, DL-Glutamic acid gamma-anilide. Retrieved from [Link]

-

Shaw, L. M., London, J. W., & Garfinkel, D. (1977). Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates. ResearchGate. [Link]

-

Liao, F., Zhu, Y., & Ju, H. (2012). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. Analytical Biochemistry, 421(2), 556-562. [Link]

-

Liao, F., Zhu, Y., & Ju, H. (2012). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. ResearchGate. [Link]

- Meites, S. (1991). U.S. Patent No. 5,096,812. Washington, DC: U.S.

-

ClearChem Diagnostics (n.d.). GAMMA GT. Retrieved from [Link]

-

Pompella, A., Paolicchi, A., Dominici, S., & Comporti, M. (2006). Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate. Journal of Biochemical and Biophysical Methods, 67(2-3), 123-130. [Link]

-

Fareed, J., Walenga, J. M., Hoppensteadt, D. A., & Messmore, H. L. (1991). Chromogenic peptide substrate assays and their clinical applications. CRC Critical Reviews in Clinical Laboratory Sciences, 28(4), 237-293. [Link]

-

Pollock, N. R., Rolland, J. P., Kumar, S., Beattie, P. D., Jain, S., Noubary, F., ... & Whitesides, G. M. (2012). Evaluation of Chromogenic Substrates for Horseradish Peroxidase on Paper-Based Microfluidic Devices. Analytical Chemistry, 84(21), 9317-9323. [Link]

-

Assay Genie (n.d.). γ-Glutamyl Transferase (γ-GT) Activity Assay Kit. Retrieved from [Link]

-

DC Fine Chemicals (2023). Chromogenic Substrates Overview. Retrieved from [Link]

-

ResearchGate (n.d.). Validation of a Chromogenic Substrate Method for Biological Activity Quantification of Streptokinase. Retrieved from [Link]

-